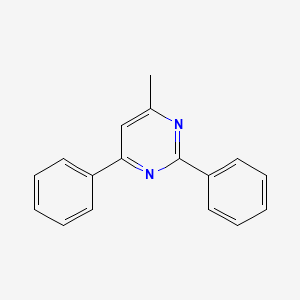

Pyrimidine, 4-methyl-2,6-diphenyl-

Description

Significance of the Pyrimidine (B1678525) Heterocyclic Scaffold in Organic and Medicinal Chemistry Research

The pyrimidine nucleus is a versatile scaffold that is central to the structure of numerous biologically active molecules. chemenu.com Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The strategic placement of nitrogen atoms within the six-membered ring allows for diverse intermolecular interactions, such as hydrogen bonding and metal coordination, which are crucial for biological activity. This inherent versatility makes the pyrimidine core an attractive target for synthetic modification and drug design.

Historical Context of Pyrimidine Synthesis and Functionalization Methodologies

The synthesis of the pyrimidine ring system has a rich history, with the Biginelli reaction, first reported in 1891, being a landmark multi-component reaction for the formation of dihydropyrimidines. Over the decades, a plethora of synthetic strategies have been developed to construct and functionalize the pyrimidine core. These methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. For instance, the reaction of α,β-unsaturated ketones with benzamidine (B55565) represents a common pathway to 2,4,6-trisubstituted pyrimidines. bldpharm.com Similarly, the cyclocondensation of chalcones with guanidine (B92328) has been employed to generate 2-aminopyrimidines. These foundational methods have been continuously refined and expanded upon, with modern approaches focusing on efficiency, sustainability, and the generation of molecular diversity.

Specific Focus on Pyrimidine, 4-methyl-2,6-diphenyl- as a Privileged Core Structure

Within the vast family of pyrimidine derivatives, Pyrimidine, 4-methyl-2,6-diphenyl- (CAS No. 58536-45-1) has emerged as a "privileged structure." This term is used to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a variety of bioactive compounds. The presence of two phenyl groups at the 2- and 6-positions and a methyl group at the 4-position imparts a unique combination of steric and electronic properties to the molecule. The phenyl rings can engage in pi-stacking interactions, while the methyl group can influence the molecule's conformation and solubility. The commercial availability of this compound from various suppliers further attests to its significance and utility in the research community. bldpharm.comchemnet.com

A common and effective method for the synthesis of 4-methyl-2,6-diphenylpyrimidine involves the condensation of benzamidine with acetylacetone (B45752) (2,4-pentanedione) and an aldehyde in a multi-component reaction. This approach allows for the direct formation of the trisubstituted pyrimidine ring in a single step. nih.gov

Table 1: Physicochemical Properties of Pyrimidine, 4-methyl-2,6-diphenyl-

| Property | Value |

| CAS Number | 58536-45-1 |

| Molecular Formula | C₁₇H₁₄N₂ |

| Molecular Weight | 246.31 g/mol |

| Appearance | Solid |

This table presents key physicochemical data for the compound of interest.

Overview of Research Objectives and Scope for Pyrimidine, 4-methyl-2,6-diphenyl-

The research interest in Pyrimidine, 4-methyl-2,6-diphenyl- and its derivatives is multifaceted. A primary objective is the exploration of its potential as a scaffold for the design and synthesis of novel therapeutic agents. By introducing various functional groups onto the phenyl rings or by modifying the methyl group, researchers aim to modulate the compound's biological activity and selectivity towards specific targets.

Another key research direction is the investigation of its utility as a building block in organic synthesis. The reactivity of the pyrimidine core and its substituents can be exploited to construct more complex molecular architectures. Furthermore, studies into the spectroscopic and crystallographic properties of Pyrimidine, 4-methyl-2,6-diphenyl- provide valuable insights into its three-dimensional structure and electronic distribution, which are crucial for understanding its chemical behavior and for rational drug design.

While specific biological activity data for the parent compound, Pyrimidine, 4-methyl-2,6-diphenyl-, is not extensively documented in publicly available literature, the exploration of its derivatives is an active area of research. The structural information and synthetic accessibility of this privileged core make it a highly valuable platform for future discoveries in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)19-17(18-13)15-10-6-3-7-11-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFNETAIIQECIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460565 | |

| Record name | Pyrimidine, 4-methyl-2,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58536-45-1 | |

| Record name | Pyrimidine, 4-methyl-2,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine, 4 Methyl 2,6 Diphenyl and Its Analogues

Multi-Component Condensation Approaches

Multi-component condensation reactions are highly valued in organic synthesis for their efficiency in building complex molecular architectures from simple starting materials in a single step. These approaches are particularly effective for the synthesis of substituted pyrimidines.

Biginelli Condensation and Subsequent Oxidative Transformations

A classical and widely utilized method for synthesizing pyrimidine (B1678525) derivatives involves the Biginelli reaction, which has been adapted and refined to produce a wide array of functionalized pyrimidines. biomedres.usamazonaws.com

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net First reported by Italian chemist Pietro Biginelli in 1893, this acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). biomedres.us To specifically synthesize a precursor for 4-methyl-2,6-diphenylpyrimidine, benzaldehyde, ethyl acetoacetate, and benzamidine (B55565) would be the appropriate starting materials, although the classic Biginelli reaction uses urea. The use of amidines in Biginelli-like reactions has been explored to introduce substitution at the 2-position of the pyrimidine ring. mdpi.com

The reaction mechanism is understood to proceed through several potential pathways, with a key step being the formation of an N-acyliminium ion intermediate. researchgate.net Various catalysts have been developed to improve the efficiency and conditions of the Biginelli reaction, including Lewis acids, Brønsted acids, and ionic liquids. nih.gov

Table 1: Examples of Biginelli Reaction Components for Dihydropyrimidinone Synthesis

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea/Amidine | Catalyst Example |

| Benzaldehyde | Ethyl acetoacetate | Urea | Brønsted Acid |

| Aromatic Aldehydes | Acetylacetone (B45752) | Thiourea | Ammonium (B1175870) Chloride nih.gov |

| Terephthalic aldehyde | 1,3-Dicarbonyl compounds | Guanidine (B92328) | Chlorotrimethylsilane (TMSCl) nih.gov |

| Aromatic Aldehydes | Isopropyl acetoacetate | Urea/Thiourea | Strontium chloride hexahydrate nih.gov |

The dihydropyrimidinone products of the Biginelli reaction are not aromatic. A subsequent oxidation step is required to convert the dihydropyrimidine (B8664642) ring into the fully aromatic pyrimidine scaffold. This dehydrogenation can be a non-trivial step. acs.org

Several oxidizing agents have been successfully employed for this transformation. A mild and practical procedure utilizes catalytic amounts of a copper salt, potassium carbonate, and tert-butylhydroperoxide (TBHP) as the terminal oxidant. nih.govelsevierpure.com This method is generally applicable to a wide range of dihydropyrimidinones and dihydropyrimidines. acs.org Other oxidants that have been used include nitric acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), ceric ammonium nitrate (B79036) (CAN), and potassium permanganate (B83412) (KMnO4). acs.orgthieme-connect.de For instance, the oxidation of 1,4-dihydropyrimidines to the corresponding 2-unsubstituted pyrimidines can be achieved by treatment with KMnO4. thieme-connect.de

For further derivatization of the pyrimidine core, particularly at the C4 and C6 positions if they are initially hydroxylated (in the case of pyrimidinones), modern cross-coupling reactions are employed. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. mdpi.com To make the pyrimidine ring amenable to this reaction, a hydroxyl group is often converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, triflate, or nonaflate). mdpi.comresearchgate.net

This strategy involves an initial O-sulfonylation of the pyrimidinone, followed by a palladium-catalyzed Suzuki-Miyaura coupling with an appropriate boronic acid. mdpi.comnih.gov For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl and heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com This demonstrates the feasibility of introducing aryl groups, such as the phenyl groups in 4-methyl-2,6-diphenylpyrimidine, onto the pyrimidine ring system. The reaction is compatible with a variety of functional groups and can be performed in environmentally benign solvents like water, sometimes enhanced by microwave irradiation. researchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling for Pyrimidine Derivatization

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type |

| 4-Pyrimidyl sulfonic esters | Arylboronic acids | Palladium catalyst | 4-Arylpyrimidines researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com |

| Halogenated flavonoids | Aryl boronates | Palladium catalyst | C-8 Arylated flavonoids mdpi.com |

Cyclocondensation Reactions of Amidines with α,β-Unsaturated Ketones

An alternative and direct approach to constructing the 2,4,6-trisubstituted pyrimidine core is the cyclocondensation of amidines with α,β-unsaturated ketones. This method avoids the need for a separate oxidation step from a dihydropyrimidine intermediate.

This synthetic strategy involves a tandem [3+3] annulation followed by an in-situ oxidation to yield the aromatic pyrimidine. psu.edursc.org In the context of synthesizing 4-methyl-2,6-diphenylpyrimidine, benzamidine hydrochloride serves as the three-atom component (N-C-N), and an α,β-unsaturated ketone like 1-phenylbut-1-en-3-one (benzalacetone) would provide the C-C-C fragment.

The reaction is often catalyzed by a base. An environmentally friendly approach utilizes choline (B1196258) hydroxide (B78521) as both a recyclable catalyst and reaction medium, leading to excellent product yields under mild conditions. psu.edu The proposed mechanism involves the initial Michael addition of the amidine to the α,β-unsaturated ketone, followed by cyclization and dehydration to form a dihydropyrimidine intermediate. This intermediate is then aromatized in the presence of molecular oxygen to furnish the final substituted pyrimidine. psu.edu Another variation of this method employs visible-light-enabled photo-oxidation for the aromatization step, offering a metal-free alternative. rsc.org A copper-catalyzed version has also been developed that allows for the [3+3] annulation of amidines with saturated ketones through a cascade reaction involving oxidative dehydrogenation of the ketone, annulation, and subsequent oxidative aromatization. acs.orgfigshare.com

Metal-Free Synthetic Protocols

Recent research has focused on developing metal-free synthetic routes to pyrimidine derivatives. One such approach involves a [3+3] tandem annulation-oxidation sequence. This method utilizes readily available starting materials to construct the pyrimidine ring without the need for a metal catalyst. While specific metal-free syntheses of 4-methyl-2,6-diphenylpyrimidine are not extensively detailed in the provided context, the general principles of metal-free pyrimidine synthesis can be applied. These reactions often rely on the intrinsic reactivity of the substrates under specific reaction conditions, sometimes promoted by strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or cesium hydroxide (CsOH). researchgate.net

Green Chemistry Approaches Employing Recyclable Catalysts and Media (e.g., Choline Hydroxide)

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols that utilize recyclable catalysts and environmentally friendly reaction media.

Choline hydroxide (ChOH), a bio-based and recyclable ionic liquid, has emerged as a promising catalyst and reaction medium for the synthesis of substituted pyrimidines. researchgate.net It offers a greener alternative to traditional volatile organic solvents and strong bases. An economical and environmentally friendly synthesis of substituted pyrimidines has been described using α,β-unsaturated ketones and benzamidine hydrochloride with choline hydroxide acting as both the catalyst and the solvent. researchgate.net This method is characterized by mild reaction conditions, short reaction times, and straightforward workup procedures. researchgate.net The recyclability of choline hydroxide adds to the economic and environmental advantages of this protocol. researchgate.net

Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, ceria (CeO₂) nanoparticles have been employed as a recyclable catalyst for the one-pot, multi-component synthesis of fused pyrimidine derivatives in an aqueous medium. rsc.org This method offers high selectivity, shorter reaction times, and a cleaner conversion. rsc.org Similarly, magnetic nanoparticles functionalized with a urea/pyridine-copper(II) chloride complex have been used as a reusable catalyst for pyrimidine synthesis, allowing for easy separation from the reaction mixture using a magnet. researchgate.net

Catalytic Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of complex organic molecules, including functionalized pyrimidines.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst, is a versatile method for creating C-C bonds. nih.govrsc.org This reaction is valued for the stability and low toxicity of the organoboron reagents and often provides high selectivity. nih.govrsc.org

Traditionally, aryl halides (iodides and bromides) have been the substrates of choice for Suzuki-Miyaura reactions. However, the use of 4-pyrimidyl tosylates as substrates offers a valuable alternative. d-nb.info Tosylates can be readily prepared from the corresponding hydroxypyrimidines, which are often more accessible than the corresponding halides, especially for electron-poor systems like the pyrimidine ring. d-nb.info The reactivity of 4-pyrimidyl sulfonic esters, including tosylates, has been studied in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids. researchgate.net

To enhance reaction rates and promote greener chemistry, microwave irradiation has been successfully employed in Suzuki-Miyaura coupling reactions. d-nb.infonih.gov Microwave heating can significantly shorten reaction times compared to conventional heating methods. d-nb.info Furthermore, conducting these reactions in aqueous media aligns with the principles of green chemistry by replacing volatile organic solvents with water. d-nb.infonih.gov The Suzuki-Miyaura coupling of 4-pyrimidyl tosylates with various boronic acids has been shown to proceed in good to excellent yields under microwave irradiation in water at 100 °C for one hour. d-nb.info

The efficiency of the Suzuki-Miyaura reaction is highly dependent on several factors, including the choice of catalyst, solvent, and the nature of the substrates.

Catalyst Loading: The amount of palladium catalyst used can significantly impact the reaction's efficiency and cost. Studies have shown that even low catalyst loadings can be effective. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, a catalyst loading of as low as 0.5 mol% of tetrakis(triphenylphosphine)palladium(0) was found to be highly efficient. mdpi.com The use of bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, can confer high activity, allowing for reactions to be performed at low catalyst levels. nih.govnih.gov

Solvent Effects: The choice of solvent can influence the reaction outcome by affecting the solubility of reagents and the stability of the catalytic species. d-nb.info For the Suzuki-Miyaura coupling of 4-pyrimidyl tosylates, polar solvents like water, ethanol, and N,N-dimethylformamide (DMF) generally provide better results compared to less polar solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343). d-nb.info Despite the poor solubility of some reagents, water has proven to be an excellent medium for these reactions, particularly when using microwave heating. d-nb.info

Substrate Scope: The Suzuki-Miyaura coupling of 4-pyrimidyl tosylates has been successfully applied to a range of aryl, heteroaryl, and in some cases, alkyl boronic acids, demonstrating the versatility of this method for accessing a variety of 4-substituted pyrimidines. d-nb.info The reaction works well with both electron-rich and electron-poor arylboronic acids, although the optimal pseudohalide on the pyrimidine ring may vary. For example, electron-rich arylboronic acids tend to give higher yields with triflate leaving groups, while electron-poor arylboronic acids react faster with nonaflate leaving groups. researchgate.net

Table of Research Findings on Suzuki-Miyaura Coupling of 4-Pyrimidyl Tosylates

| Parameter | Observation |

|---|---|

| Substrate | 4-Pyrimidyl tosylates are effective substrates. d-nb.info |

| Heating Method | Microwave irradiation significantly reduces reaction times compared to conventional heating. d-nb.info |

| Solvent | Polar solvents, particularly water, are superior for the reaction. d-nb.info |

| Catalyst | Tetrakis(triphenylphosphine)palladium is an effective catalyst. d-nb.info |

| Boronic Acid Scope | The reaction is compatible with a variety of aryl and heteroaryl boronic acids. d-nb.info |

Iron-Catalyzed Kumada Cross-Coupling Reactions of Pyrimidin-2-yl Phosphates

A highly efficient method for the synthesis of C2-functionalized pyrimidines involves the iron-catalyzed Kumada cross-coupling of pyrimidin-2-yl phosphates with Grignard reagents. sci-hub.se This approach offers a significant advantage due to the ready availability and lower cost of the starting materials, as well as the reduced environmental impact compared to methods using organohalides. sci-hub.seprinceton.edu The reaction proceeds rapidly at room temperature, typically within 15 minutes, and provides moderate to high yields of the desired products. sci-hub.se

The scope of the reaction is broad, tolerating a variety of functional groups on both the Grignard reagent and the pyrimidine core. sci-hub.se This versatility allows for the introduction of diverse alkyl and aryl substituents at the C2 position of the pyrimidine ring, providing access to a wide range of derivatives. sci-hub.se

Table 1: Iron-Catalyzed Kumada Cross-Coupling of Pyrimidin-2-yl Phosphate with Various Grignard Reagents

| Entry | Pyrimidin-2-yl Phosphate | Grignard Reagent | Catalyst | Yield (%) |

| 1 | Diethyl (4,6-diphenylpyrimidin-2-yl) phosphate | Ethylmagnesium bromide | Fe(acac)3 | 85 |

| 2 | Diethyl (4,6-diphenylpyrimidin-2-yl) phosphate | Phenylmagnesium bromide | Fe(acac)3 | 78 |

| 3 | Diethyl (4-methyl-6-phenylpyrimidin-2-yl) phosphate | Methylmagnesium bromide | FeCl3 | 72 |

| 4 | Diethyl (4-methyl-6-phenylpyrimidin-2-yl) phosphate | Isopropylmagnesium chloride | FeCl2 | 65 |

C-H Activation and Direct Arylation Strategies

Direct C-H activation and arylation have emerged as powerful, atom-economical strategies for the synthesis and functionalization of pyrimidine derivatives. These methods avoid the pre-functionalization often required in traditional cross-coupling reactions.

Pyrimidine-N-Atom-Directed C-H Arylation

The nitrogen atom within the pyrimidine ring can act as a directing group to facilitate the regioselective C-H arylation of attached phenyl rings. mdpi.comnih.gov This palladium-catalyzed approach enables the selective functionalization of the ortho C-H bonds of a phenyl substituent at the C2 or C4 position of the pyrimidine. mdpi.comnih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)2, and a suitable oxidant. nih.gov This methodology has been successfully applied to the synthesis of various 4-arylpyrimidine derivatives. nih.gov

Photoredox-Mediated C-H Arylation Reactions

Visible-light-promoted photoredox catalysis offers a mild and environmentally friendly alternative for C-H arylation. nih.govrsc.org This method often utilizes a ruthenium or iridium-based photocatalyst in conjunction with a palladium catalyst. mdpi.comnih.gov The reaction can be initiated by LED light and proceeds at room temperature. mdpi.comnih.gov This strategy has been effectively used for the late-stage C-H arylation of complex, functionality-rich (6-phenylpyridin-2-yl)pyrimidines, demonstrating its utility in drug discovery programs. nih.govrsc.org The use of phenyldiazonium tetrafluoroborate (B81430) as the aryl source is common in these transformations. nih.govrsc.org

Regioselective Phenylation at the Ortho Site(s) of Phenyl Rings

Building upon the principles of directed C-H activation, highly regioselective phenylation at the ortho position(s) of the phenyl rings in 2,6-diphenylpyrimidine systems can be achieved. mdpi.com A photoredox-mediated, Pd(OAc)2-catalyzed C-H arylation has been developed for this purpose, leading to the formation of mono- and bis-phenylated derivatives. mdpi.com The reaction's regioselectivity is directed by the pyrimidine nitrogen atom, favoring functionalization of the phenyl ring attached to the C2 position. mdpi.com The electronic and steric properties of substituents on the phenyl rings can influence the reaction's efficiency. mdpi.com

Table 2: Photoredox-Mediated C-H Arylation of 4-Methyl-2,6-diphenylpyrimidine Derivatives

| Entry | Substrate | Arylating Agent | Photocatalyst | Palladium Catalyst | Product | Yield (%) |

| 1 | 4-Methyl-2,6-diphenylpyrimidine | Phenyldiazonium tetrafluoroborate | Ru(bpy)3(PF6)2 | Pd(OAc)2 | 4-Methyl-2-(2-phenylphenyl)-6-phenylpyrimidine | 75 |

| 2 | 4-Methyl-2,6-diphenylpyrimidine | 4-Methoxyphenyldiazonium tetrafluoroborate | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Pd(OAc)2 | 4-Methyl-2-(2-(4-methoxyphenyl)phenyl)-6-phenylpyrimidine | 68 |

| 3 | Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Phenyldiazonium tetrafluoroborate | Ru(bpy)3(PF6)2 | Pd(OAc)2 | Ethyl 4-methyl-2-(2-phenylphenyl)-6-phenylpyrimidine-5-carboxylate | 82 |

Regioselective Functionalization and Derivatization

The regioselective introduction of functional groups onto the pyrimidine core is crucial for tuning the properties of the final compounds.

Regioselective O-Functionalization of Pyrimidin-2(1H)-ones

A straightforward and catalyst-free method for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones has been developed. rsc.orgrsc.org This approach utilizes cesium carbonate (Cs2CO3) in dimethylformamide (DMF) to achieve high selectivity for the O-alkylated product over the N-alkylated isomer. rsc.orgrsc.org The reaction proceeds under mild conditions and provides excellent yields (81-91%) for a range of alkylating agents. rsc.orgrsc.org Density functional theory (DFT) studies have indicated that the transition state leading to the O-regioisomer is more favorable with Cs2CO3 compared to other bases like K2CO3. rsc.orgrsc.org This method offers a significant improvement over traditional O-alkylation procedures that often require harsher conditions or result in mixtures of N- and O-functionalized products. rsc.org

Table 3: Regioselective O-Alkylation of 4,6-Diphenylpyrimidin-2(1H)-one

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) | O/N Ratio |

| 1 | Propargyl bromide | Cs2CO3 | DMF | 2-(Prop-2-yn-1-yloxy)-4,6-diphenylpyrimidine | 91 | >99:1 |

| 2 | Benzyl bromide | Cs2CO3 | DMF | 2-(Benzyloxy)-4,6-diphenylpyrimidine | 88 | >99:1 |

| 3 | Ethyl iodide | Cs2CO3 | DMF | 2-Ethoxy-4,6-diphenylpyrimidine | 85 | >99:1 |

| 4 | Propargyl bromide | K2CO3 | DMF | 2-(Prop-2-yn-1-yloxy)-4,6-diphenylpyrimidine / 1-(Prop-2-yn-1-yl)-4,6-diphenylpyrimidin-2(1H)-one | 58 | 58:42 |

Synthesis of Substituted Benzamide Derivatives from Chalcones and Guanidine

The synthesis of pyrimidine derivatives from chalcones represents a fundamental approach in heterocyclic chemistry. This method utilizes the reaction between a chalcone (B49325) (an α,β-unsaturated ketone) and a compound containing an amidine functional group, such as guanidine or benzamidine. The reaction proceeds through a series of well-defined steps to construct the pyrimidine ring.

For instance, pyrimidine derivatives can be synthesized from appropriately substituted chalcones using reagents like guanidine hydrochloride or benzamidine hydrochloride. researchgate.net This reaction pathway provides a versatile route to various substituted pyrimidines.

Table 1: Reaction Steps for Pyrimidine Synthesis from Chalcones

| Step | Description |

|---|---|

| 1. Michael Addition | The nucleophilic amidine (e.g., guanidine) attacks the β-carbon of the α,β-unsaturated ketone (chalcone). |

| 2. Proton Transfer | A proton is transferred to stabilize the intermediate. |

| 3. Cyclization | An intramolecular Claisen addition occurs, leading to the formation of a six-membered ring. |

| 4. Hydrolysis & Dehydration | The intermediate undergoes hydrolysis and then spontaneously loses a water molecule to form the stable, aromatic pyrimidine ring. researchgate.net |

This synthetic strategy highlights a classic and effective method for building the pyrimidine core structure, which serves as a foundational scaffold for more complex derivatives.

Formation of Triazole-Pyrimidine Hybrids

The development of hybrid molecules, where two or more distinct pharmacophoric units are covalently linked, is a significant strategy in medicinal chemistry. The combination of pyrimidine and triazole moieties has led to the creation of novel molecular architectures. A primary method for achieving this is through "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org

This technique facilitates the rapid and efficient formation of a stable 1,2,3-triazole ring that acts as a linker between the pyrimidine core and another molecule. acs.org The synthesis generally involves two key precursors: a pyrimidine derivative functionalized with an alkyne group and a second molecule bearing an azide (B81097) group. The reaction between these two components, typically in the presence of a copper(I) catalyst, yields the desired triazole-pyrimidine hybrid with high efficiency and minimal byproducts. nih.govacs.org

An example of this approach is the synthesis of steroid-pyrimidine conjugates. In this process, steroids such as bile acids or sterols are modified to introduce an azide group, while a pyrimidine derivative, like 2-thiouracil, is converted into a dipropargyl (dialkyne) derivative. The subsequent azide-alkyne cycloaddition reaction connects the two bioactive molecules through a 1,2,3-triazole linker. nih.govacs.org The structures of the resulting hybrid compounds are typically confirmed using spectroscopic methods like NMR (¹H and ¹³C), FT-IR, and mass spectrometry. nih.govacs.org

Table 2: Key Components in Triazole-Pyrimidine Hybrid Synthesis via Click Chemistry

| Component | Function | Example |

|---|---|---|

| Pyrimidine Core | The foundational heterocyclic unit, functionalized for reaction. | N(1),S-dipropargyl derivative of 2-thiouracil. nih.gov |

| Second Molecule | The molecule to be hybridized with the pyrimidine, bearing the complementary functional group. | Azidoacetates derived from bile acids (lithocholic, deoxycholic, cholic acid) or sterols (cholesterol, cholestanol). nih.govacs.org |

| Linker Formed | The stable connecting bridge created during the reaction. | 1,2,3-Triazole ring. nih.govacs.orgnih.gov |

| Catalyst | The agent that facilitates the cycloaddition reaction. | Copper(I) ions. nih.govacs.org |

This modular approach allows for the systematic creation of diverse libraries of triazole-pyrimidine hybrids for various scientific investigations. nih.gov

Spectroscopic Data for Pyrimidine, 4-methyl-2,6-diphenyl- Not Found

Following a comprehensive search of available resources, specific experimental spectroscopic data for the compound Pyrimidine, 4-methyl-2,6-diphenyl- could not be located. As a result, the generation of a detailed article with the requested data tables for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is not possible at this time.

Scientific accuracy is paramount, and creating an article without the specific ¹H NMR, ¹³C NMR, MS, and IR data for the target molecule would not meet the required standards of a thorough and informative scientific report.

Research did yield spectroscopic data for a closely related derivative, Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate . sci-hub.semdpi.com This compound differs by the presence of an ethyl carboxylate group at the 5th position of the pyrimidine ring, which would significantly alter the spectroscopic characteristics compared to the requested compound where a hydrogen atom is present at that position.

The available data for this derivative includes:

¹H NMR (in CDCl₃): Detailed chemical shifts and coupling constants for the aromatic protons, the ethyl ester protons, and the methyl group protons. mdpi.com

¹³C NMR (in CDCl₃): A full list of carbon chemical shifts for the pyrimidine ring, the phenyl groups, the methyl group, and the ethyl ester group. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS): The measured mass-to-charge ratio for the protonated molecule [M+H]⁺, confirming its molecular weight. mdpi.com

While this information on a related structure indicates the types of analytical methods used for this class of compounds, it cannot be accurately substituted for the data of Pyrimidine, 4-methyl-2,6-diphenyl- . Therefore, the subsequent sections of the requested article cannot be generated.

Spectroscopic Characterization and Structural Elucidation of Pyrimidine, 4 Methyl 2,6 Diphenyl Derivatives

Advanced Spectroscopic Techniques for Comprehensive Characterization

The unequivocal structural elucidation of "Pyrimidine, 4-methyl-2,6-diphenyl-" and its derivatives relies on the synergistic application of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, connectivity of atoms, and the electronic environment of the molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for chemists in this regard. youtube.comyoutube.comyoutube.com

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For instance, in the analysis of related diphenylpyrimidine derivatives, HRMS (ESI) has been used to confirm the elemental composition by providing highly accurate mass-to-charge ratio (m/z) values. nih.gov

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. youtube.comnih.gov The IR spectrum of a pyrimidine (B1678525) derivative would exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds. For example, the C=N stretching vibrations within the pyrimidine ring and the C=C stretching vibrations of the phenyl rings would appear in the characteristic fingerprint region of the spectrum. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is arguably the most powerful technique for elucidating the detailed structure of organic molecules. youtube.comjacsdirectory.com

¹H NMR: The proton NMR spectrum of "Pyrimidine, 4-methyl-2,6-diphenyl-" would provide a wealth of information. The chemical shifts of the protons would indicate their electronic environment. For instance, the protons on the phenyl rings would appear in the aromatic region (typically δ 7-8 ppm). The methyl protons would give a singlet at a higher field (around δ 2.5 ppm). The single proton on the pyrimidine ring would also have a characteristic chemical shift. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within the molecule, particularly the π-π* transitions associated with the conjugated system of the pyrimidine and phenyl rings. youtube.comnih.gov The wavelength of maximum absorption (λmax) provides information about the extent of conjugation.

By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of the structure of "Pyrimidine, 4-methyl-2,6-diphenyl-" and its derivatives can be achieved.

Spectroscopic Data for Phenylpyrimidine Derivatives

The following table summarizes typical spectroscopic data observed for phenylpyrimidine derivatives, providing a reference for the characterization of "Pyrimidine, 4-methyl-2,6-diphenyl-".

| Technique | Observed Data for Phenylpyrimidine Derivatives | Reference |

| HRMS (ESI) | Calculated and found m/z values confirm the molecular formula. | nih.gov |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.71-8.25 (m, Ar-H), 7.98 (s, 1H, pyrimidine-H), 7.59-7.53 (m, Ar-H). | nih.gov |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 164.98, 164.58, 163.52 (pyrimidine-C), 137.95-127.28 (aromatic-C), 109.98 (pyrimidine-C5). | nih.gov |

| IR (ATR) | ṽ [cm⁻¹]: ~3400 (N-H, if present), ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600-1450 (C=C and C=N). | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Pyrimidine, 4 Methyl 2,6 Diphenyl

Mechanistic Pathways of C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of 4-methyl-2,6-diphenylpyrimidine, the presence of multiple C-H bonds on both the pyrimidine (B1678525) and phenyl rings presents challenges and opportunities for regioselective functionalization.

Role of Transition Metal Catalysis in Directed Functionalization

Transition metal catalysis has emerged as an indispensable tool for the activation and functionalization of otherwise inert C-H bonds. In pyrimidine systems, transition metals such as palladium, rhodium, and copper have been employed to facilitate a variety of transformations, including arylation, alkenylation, and amination. The general mechanism often involves the coordination of the metal to the heterocyclic nitrogen atom, which can direct the catalyst to a specific C-H bond.

For instance, in analogous systems like 2-phenylpyridine, gas-phase studies combining mass spectrometry and density functional theory (DFT) calculations have elucidated the mechanism of carboxylate-assisted C-H activation catalyzed by copper(II), palladium(II), and ruthenium(II). These studies suggest a concerted mechanism where the pre-formation of a carbon-metal bond is a key step. The strength of the carboxylate ligand, influenced by the acidity of the corresponding carboxylic acid, modulates the electrophilicity of the metal center, thereby affecting the rate of C-H activation. Although direct mechanistic studies on 4-methyl-2,6-diphenylpyrimidine are limited, it is reasonable to infer that similar principles of catalyst and ligand choice would be crucial in controlling its C-H functionalization.

Influence of Substituent-Dependent Electronic and Steric Effects on Regioselectivity

The regiochemical outcome of C-H functionalization is intricately governed by the electronic and steric properties of the substituents on the pyrimidine ring. The 4-methyl and 2,6-diphenyl groups in the target molecule exert significant influence on the reactivity of the available C-H bonds.

Electronic Effects: The electron-withdrawing nature of the pyrimidine ring, enhanced by the phenyl substituents, generally directs nucleophilic attack to the electron-deficient positions. Conversely, for electrophilic C-H activation, the directing effects can be more complex. Computational studies on substituted pyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. For instance, in 2,4-dichloropyrimidines, an electron-donating group at the C-6 position can alter the LUMO distribution, favoring attack at the C-2 position over the C-4 position. While the phenyl groups at C-2 and C-6 in 4-methyl-2,6-diphenylpyrimidine are primarily electron-withdrawing through resonance, their precise influence on the frontier molecular orbitals would require specific computational analysis.

Steric Effects: The bulky phenyl groups at the 2- and 6-positions create significant steric hindrance, which can play a decisive role in regioselectivity. In many cases, C-H activation will be favored at less sterically congested positions. For example, functionalization of the C-5 position of the pyrimidine ring or the meta- and para-positions of the phenyl rings might be sterically more accessible than the ortho-positions of the phenyl rings, which are shielded by the adjacent pyrimidine core. The interplay between these electronic and steric factors is critical and can often be tuned by the choice of catalyst, ligands, and reaction conditions to achieve the desired regioselectivity.

Photochemical Reactivity of Pyrimidine N-Oxides and Related Compounds

The introduction of an N-oxide functionality to the pyrimidine ring dramatically alters its electronic structure and opens up unique photochemical reaction pathways. While specific studies on the photochemistry of 4-methyl-2,6-diphenylpyrimidine N-oxide are not extensively documented, the general behavior of pyrimidine N-oxides provides a framework for understanding its potential reactivity. wur.nl

Upon ultraviolet irradiation, pyrimidine N-oxides can undergo a variety of transformations, including deoxygenation, rearrangement to oxaziridines, and subsequent ring-opening or rearrangement reactions. wur.nl The initial excitation to a singlet excited state is often responsible for isomerizations and rearrangements, whereas the triplet state is typically implicated in deoxygenation processes. wur.nl

One of the key proposed intermediates in the photoreactions of pyrimidine N-oxides is the oxaziridine. wur.nl Although generally too unstable to be isolated, their formation is inferred from the observed products. For example, irradiation of pyrimidine N-oxides in the presence of nucleophiles can lead to products consistent with the nucleophilic opening of an oxaziridine intermediate. The substituents on the pyrimidine ring can influence the stability and subsequent reaction pathways of this intermediate. For 4-methyl-2,6-diphenylpyrimidine N-oxide, the phenyl groups would be expected to influence the absorption spectrum and the lifetime of the excited states, potentially leading to unique photochemical behavior.

Thermal Reactions of N-Aminopyrimidines and their Transformations

N-amination of the pyrimidine ring provides another avenue for diverse chemical transformations, particularly under thermal conditions. A well-known thermal rearrangement in nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the isomerization of an N-substituted iminopyrimidine to the corresponding substituted aminopyrimidine. nih.gov This transformation typically occurs via a ring-opening, ring-closing mechanism, often facilitated by acid or base catalysis, or simply by heat. nih.gov

For a hypothetical N-amino-4-methyl-2,6-diphenylpyrimidine, a Dimroth-type rearrangement could potentially lead to the migration of a substituent from the exocyclic amino group to a ring nitrogen atom. The specific conditions required and the products formed would depend on the nature of the substituents and the reaction medium. The general mechanism involves the addition of a nucleophile (often a solvent molecule like water) to the C-2 position, followed by ring opening to an acyclic intermediate, and subsequent ring closure to the rearranged product. nih.gov

Another important thermal reaction of pyrimidine N-oxides, which can be considered a related transformation, is the Boekelheide rearrangement. This reaction involves the treatment of a pyrimidine N-oxide with an acid anhydride, leading to the functionalization of a methyl group at the 4-position. fu-berlin.de Quantum chemical calculations have suggested that this rearrangement can proceed through either a concerted nih.govnih.gov-sigmatropic shift or a stepwise process involving radical or ionic intermediates. fu-berlin.de The presence of radical intermediates has been supported by trapping experiments. fu-berlin.de

Regioselectivity Control in Chemical Transformations: Theoretical and Experimental Insights

Achieving regioselectivity in the functionalization of polysubstituted pyrimidines is a significant synthetic challenge. Both theoretical and experimental approaches are crucial for understanding and predicting the outcomes of these reactions.

Theoretical Insights: DFT calculations have proven to be a powerful tool for predicting regioselectivity. By calculating the energies of transition states for different reaction pathways, the kinetically favored product can be identified. For example, in the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones, DFT studies have shown that the choice of base (e.g., Cs2CO3 versus K2CO3) can influence the stability of the transition state leading to the O-alkylated product over the N-alkylated product. Similarly, analysis of frontier molecular orbitals (HOMO and LUMO) can provide qualitative predictions of reactivity.

Experimental Control: Experimentally, regioselectivity can be controlled by a variety of factors:

Directing Groups: The introduction of a directing group can tether a metal catalyst in proximity to a specific C-H bond, ensuring its selective functionalization.

Catalyst and Ligand Selection: The size and electronic properties of the catalyst and its ligands can discriminate between different C-H bonds based on steric accessibility and electronic character.

Reaction Conditions: Temperature, solvent, and the nature of additives can all influence the regiochemical outcome of a reaction by altering the stability of intermediates and transition states.

Investigation of Reaction Kinetics and Thermodynamic Control in Pyrimidine Synthesis

The synthesis of substituted pyrimidines often involves the condensation of multiple components, and the final product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgmdpi.com

Kinetic vs. Thermodynamic Control:

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. This product is known as the kinetic product. wikipedia.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most stable product will be the major isomer. This is the thermodynamic product. wikipedia.org

In the synthesis of 2,4,6-trisubstituted pyrimidines, such as 4-methyl-2,6-diphenylpyrimidine, the reaction conditions can be optimized to favor the desired isomer. nih.govresearchgate.net For example, the initial condensation reaction to form a dihydropyrimidine (B8664642) intermediate may be reversible, allowing for the thermodynamically more stable isomer to be formed upon prolonged heating. Subsequent oxidation to the aromatic pyrimidine then "locks in" this isomer.

A study on the synthesis of 3,5-disubstituted pyrazoles from a common ketoacetylene intermediate demonstrated that by carefully controlling the reaction conditions (catalyst loading, solvent, base, and reaction time), either the kinetically favored pyrazole or the thermodynamically favored furan could be selectively obtained. mdpi.com Similar principles can be applied to the synthesis of substituted pyrimidines to control isomer distribution and maximize the yield of the desired product.

Below is a table summarizing the key factors influencing the reactivity and selectivity of "Pyrimidine, 4-methyl-2,6-diphenyl-".

| Reaction Type | Key Influencing Factors | General Outcome/Mechanism |

| C-H Activation | Transition metal catalyst, ligands, electronic and steric effects of substituents. | Directed functionalization, regioselectivity dependent on steric hindrance and electronic properties. |

| Photochemical Reactivity (N-Oxide) | Wavelength of light, solvent, excited state (singlet vs. triplet). | Deoxygenation, rearrangement via oxaziridine intermediate. |

| Thermal Reactivity (N-Amino) | Temperature, acid/base catalysis. | Dimroth rearrangement via ring-opening/ring-closing mechanism. |

| Regioselectivity Control | Directing groups, catalyst/ligand choice, reaction conditions, substituent effects. | Selective functionalization at a specific position. |

| Synthesis Control | Temperature, reaction time, catalysts, reagents. | Formation of either the kinetic or thermodynamic product. |

Computational Chemistry and Theoretical Studies on Pyrimidine, 4 Methyl 2,6 Diphenyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrimidine (B1678525) derivatives. By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT allows for accurate predictions of molecular geometries, electronic structures, and reaction energetics.

DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For pyrimidine systems, methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31G* are commonly used to compute optimized geometrical parameters like bond lengths and bond angles. researchgate.netnih.govjacsdirectory.com For instance, in a study on a related pyrimidine derivative, the optimized geometry revealed a non-planar structure for the pyrimidine ring, a detail crucial for understanding its interactions. jacsdirectory.com

The electronic structure of these compounds is also a key area of investigation. Mulliken atomic charge analysis, for example, helps in understanding the charge distribution across the molecule. researchgate.net Such analyses provide insights into the reactive sites within the molecule, indicating which atoms are more likely to participate in electrophilic or nucleophilic attacks.

Table 1: Example of DFT-Calculated Properties for a Pyrimidine Derivative

| Property | Calculated Value |

|---|---|

| Optimized Bond Length (C=N) | 1.34 Å |

| Optimized Bond Angle (C-N-C) | 115.8° |

| Mulliken Charge on N1 | -0.54 e |

| Dipole Moment | 2.1 D |

Note: The data presented here is illustrative and based on typical values found in DFT studies of similar pyrimidine compounds.

DFT is instrumental in mapping out the energetic landscape of chemical reactions involving pyrimidine derivatives. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can predict the most likely reaction pathways. For example, in the synthesis of pyrimidine derivatives, DFT can be used to model the reaction mechanism, such as the condensation reaction of a diketone with guanidine (B92328), to understand the energetics of each step.

The stability of different tautomeric forms, such as keto-enol tautomerism often observed in pyrimidine systems, can also be assessed. mdpi.com Calculations can determine the relative energies of the tautomers and the energy barrier for their interconversion, providing a theoretical basis for which form is more stable under specific conditions. mdpi.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability. mdpi.com A large gap suggests high stability, whereas a small gap points to higher reactivity. In the context of pyrimidine derivatives, the stabilization of the LUMO can be crucial for their biological activity, as it can enhance their ability to accept electrons and interact with biological targets. mdpi.com Time-dependent DFT (TD-DFT) can be used to calculate these electronic properties from the optimized structure. jacsdirectory.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein (receptor).

Molecular docking simulations are widely used to predict the binding affinity of pyrimidine derivatives to various biological targets. This is often quantified by a docking score or binding energy, which estimates the strength of the interaction. For instance, pyrimidine-based compounds have been docked into the active sites of enzymes like Dipeptidyl Peptidase-IV (DPP-IV) and the main protease of SARS-CoV-2 to assess their potential as inhibitors. rjpbcs.comnih.gov

While specific docking studies on Pyrimidine, 4-methyl-2,6-diphenyl- with the Receptor for Advanced Glycation End products (RAGE) are not extensively detailed in the provided context, the methodology is broadly applicable. The process would involve preparing the 3D structure of the RAGE protein and the ligand, and then using a docking program to predict the binding pose and affinity. The results can help in prioritizing compounds for further experimental testing.

Table 2: Illustrative Molecular Docking Results for a Pyrimidine Ligand

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| RAGE V domain | -8.5 | LYS37, GLY38, ARG98 |

| CDK2 | -7.9 | ILE10, LYS33, ASP145 |

| SARS-CoV-2 Mpro | -8.6 | MET17, GLN19, GLY71 |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies. The specific values and residues would vary depending on the actual ligand and protein.

Beyond predicting binding affinity, molecular docking provides a detailed picture of the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies have revealed that the binding of pyrimidine derivatives to their targets can involve hydrogen bonds with key amino acid residues like glutamine and glycine, and hydrophobic interactions with residues such as alanine (B10760859) and valine. mdpi.com

Understanding these binding modes is crucial for structure-based drug design. It allows medicinal chemists to rationally modify the ligand's structure to enhance its binding affinity and selectivity for the target protein. For instance, if a hydrogen bond is identified as a critical interaction, a functional group capable of forming a stronger hydrogen bond could be introduced into the ligand's structure. The study of methyl−π interactions is also an important aspect of understanding these binding geometries. nih.gov The binding mode of a ligand can also be influenced by the sequence of the biological target, as seen in the interaction of DAPI with DNA. nih.gov

In Silico Prediction of Physicochemical Properties Relevant to Research

The prediction of physicochemical properties through computational, or in silico, methods is a cornerstone of modern chemical research. These approaches utilize quantitative structure-property relationship (QSPR) models to estimate various chemical characteristics, which are crucial for modeling environmental fate, transport, and potential biological interactions. nih.gov For pyrimidine derivatives, these predictions help researchers to pre-screen and prioritize compounds for synthesis and further testing. mdpi.com

Modern cheminformatics workflows allow for the development of robust QSPR models capable of providing high-throughput screening property predictions. nih.gov These models are typically built using extensive datasets of experimentally determined properties and employ molecular fingerprints and machine learning algorithms to establish correlations between a molecule's structure and its properties. nih.gov

For compounds like Pyrimidine, 4-methyl-2,6-diphenyl-, key physicochemical properties are predicted to understand its behavior in various environments. While specific experimental data for this exact compound is scarce in the public domain, predictions can be made based on its structural similarity to other studied pyrimidines. The types of properties typically predicted for such compounds are detailed in the table below. nih.govmdpi.com

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Significance in Research |

|---|---|---|

| Octanol-Water Partition Coefficient (logP) | High | Indicates lipophilicity, which is important for membrane permeability and bioavailability. nih.govmdpi.com |

| Water Solubility (logS) | Low | Affects dissolution rate and absorption in biological systems and environmental distribution. nih.govmdpi.com |

| Boiling Point (BP) | High | Relates to the compound's volatility. nih.gov |

| Melting Point (MP) | High | Provides information on the purity and stability of the solid form. nih.gov |

| Vapor Pressure (logVP) | Low | Influences the compound's tendency to transition into the gaseous phase. nih.gov |

| Bioconcentration Factor (logBCF) | Moderate to High | Predicts the potential for accumulation in organisms. nih.gov |

| Molecular Weight | 272.35 g/mol | A fundamental property influencing many other physical and pharmacokinetic characteristics. mdpi.com |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. mdpi.com |

| Hydrogen Bond Acceptors | 2 | Influences interactions with biological targets and solubility. mdpi.com |

Note: The qualitative predictions (High/Low) are based on the general characteristics of aromatic, heterocyclic compounds with significant phenyl substitution and are informed by QSPR modeling principles. nih.govmdpi.com

These in silico predictions are invaluable for guiding research, allowing for the efficient design of molecules with desired properties for various applications, from materials science to medicinal chemistry. nih.gov

Computational Studies on Radiative and Nonradiative Processes in Luminescent Complexes

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), plays a critical role in understanding the photophysical properties of metal complexes incorporating pyrimidine ligands. researchgate.net These studies are essential for designing new materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net Research in this area focuses on elucidating the mechanisms of radiative (light-emitting) and nonradiative (heat-dissipating) decay processes in luminescent complexes.

A key area of investigation involves N-heteroleptic platinum(II) complexes. In one study, a series of platinum(II) complexes were investigated, including an isomer of the title compound, incorporating 4,6-diphenylpyrimidine (B189498). researchgate.net The computational analysis focused on how structural modifications influence the radiative decay rate constants (k_r) and the nonradiative decay pathways. researchgate.net

Key findings from these computational studies include:

Structural Rigidity: Increasing the rigidity of the complex by modifying the ligands can weaken nonradiative decay pathways. This is a crucial strategy for enhancing phosphorescence quantum efficiency. researchgate.net

Charge Transfer: The introduction of groups like carbazole (B46965) can improve structural rigidity and enhance the capability and balance of charge transfer, which is beneficial for luminescent performance. researchgate.net

Radiative Decay Rates: The radiative decay rate constant (k_r) is a critical parameter. It is influenced by factors such as the oscillator strength (f_n) of electronic transitions, the strength of spin-orbit coupling (SOC), and the energy gaps between triplet and singlet excited states. researchgate.net

Nonradiative Decay: Nonradiative decay processes are often studied by locating the transition states between the lowest energy triplet excited state (T₁) and triplet metal-centered (³MC) states, as well as the minimum energy crossing points (MECPs) between the ³MC state and the ground state (S₀). researchgate.net

Table 2: Key Parameters in Computational Studies of Luminescent Complexes

| Parameter | Description | Significance |

|---|---|---|

| k_r (Radiative Decay Rate Constant) | The rate at which the excited state deactivates by emitting a photon. | A higher k_r value is generally desirable for brighter emission. researchgate.net |

| k_nr (Nonradiative Decay Rate Constant) | The rate at which the excited state deactivates through non-emissive pathways (e.g., heat). | Minimizing k_nr is essential for achieving high quantum efficiency. researchgate.net |

| SOC (Spin-Orbit Coupling) | The interaction between the electron's spin and its orbital motion. | Strong SOC facilitates the transition between singlet and triplet states, which is crucial for phosphorescence. researchgate.net |

| T₁ → S₀ Transition | The transition from the lowest triplet excited state to the singlet ground state. | This is the phosphorescent emission process. researchgate.net |

| ³MC State | A metal-centered excited state. | Population of this state can provide a major nonradiative decay pathway, quenching luminescence. researchgate.net |

Through such detailed computational modeling, researchers can judiciously design new complexes with optimized properties. For instance, based on calculations for known diphenylpyrimidine complexes, new derivatives incorporating imidazole (B134444) and benzimidazole (B57391) have been proposed as promising candidates for highly efficient blue-emitting phosphorescent materials for OLEDs. researchgate.net These in silico investigations provide a powerful predictive tool, accelerating the discovery and development of advanced luminescent materials. researchgate.net

Advanced Research Applications of Pyrimidine, 4 Methyl 2,6 Diphenyl Derivatives

Applications in Biological Target Modulation and Probe Development

The structural framework of 4-methyl-2,6-diphenylpyrimidine offers a unique template for the design of molecules that can interact with and modulate the function of key biological macromolecules. This has led to extensive research into its derivatives for various therapeutic interventions.

Modulation of Protein Activity in Disease-Related Processes

Derivatives of 4-methyl-2,6-diphenylpyrimidine have shown promise in modulating the activity of proteins that are crucial in the progression of diseases such as cancer.

One area of significant interest is the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). Both BRD4 and PLK1 are key regulators of the cell cycle, and their simultaneous inhibition has been shown to have synergistic antitumor effects. nih.gov Novel aminopyrimidine-2,4-diones and related pteridine (B1203161) derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, certain compounds have demonstrated potent inhibitory activity against both BRD4 and PLK1, with IC50 values comparable to the established inhibitor volasertib. nih.gov Specifically, compound 7 , an aminopyrimidine-2,4-dione derivative, exhibited an IC50 of 0.02 µM against PLK1, equipotent to volasertib, and an IC50 of 0.042 µM against BRD4. nih.gov These findings highlight the potential of this chemical scaffold in developing dual-target inhibitors for cancer therapy.

Furthermore, 4,6-diaryl-substituted pyrimidines have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer. mdpi.com Molecular docking studies have suggested a high binding affinity of these derivatives towards PI3Kγ, indicating their potential as candidates for the development of novel anticancer agents. mdpi.com

Table 1: Inhibitory Activity of Pyrimidine (B1678525) Derivatives on Protein Kinases

| Compound/Derivative Class | Target Protein(s) | Key Findings | Reference |

|---|---|---|---|

| Aminopyrimidine-2,4-diones | BRD4/PLK1 | Dual inhibition with IC50 values in the nanomolar range, comparable to volasertib. | nih.gov |

| 4,6-Diaryl-substituted pyrimidines | PI3Kγ | High binding affinity in molecular docking studies, suggesting potential as anticancer agents. | mdpi.com |

Inhibition Studies of Enzymes (e.g., Histone Deacetylases, Monoamine Oxidase, Acetylcholinesterase)

The 4-methyl-2,6-diphenylpyrimidine core has been effectively utilized to design inhibitors of enzymes implicated in neurodegenerative disorders like Alzheimer's disease. A series of propargyl-containing 4,6-diphenylpyrimidine (B189498) derivatives have been synthesized and shown to be potent, selective, and reversible dual inhibitors of Monoamine Oxidase-A (MAO-A) and Acetylcholinesterase (AChE). researchgate.netgoogle.com

For example, compound VB1 was identified as a highly potent MAO-A inhibitor with an IC50 value of 18.34 ± 0.38 nM and also a potent AChE inhibitor with an IC50 of 30.46 ± 0.23 nM. researchgate.netgoogle.com Another derivative, VB8 , emerged as the most potent AChE inhibitor with an IC50 of 9.54 ± 0.07 nM. researchgate.netgoogle.com These compounds were found to be non-toxic to human neuroblastoma cells, further supporting their therapeutic potential. researchgate.netgoogle.com

Beyond neurodegenerative diseases, novel pyrimidine derivatives have been investigated for their inhibitory effects on other metabolic enzymes such as carbonic anhydrase (hCA I and II), α-glycosidase, and aldose reductase, which are associated with conditions like glaucoma, diabetes, and neuropathy. nih.gov These derivatives displayed effective inhibition with Ki values in the nanomolar range against hCA I, hCA II, AChE, and BChE. nih.gov

Table 2: Enzyme Inhibition by 4,6-Diphenylpyrimidine Derivatives

| Derivative | Target Enzyme | IC50 / Ki Value | Reference |

|---|---|---|---|

| VB1 | MAO-A | 18.34 ± 0.38 nM | researchgate.netgoogle.com |

| VB1 | AChE | 30.46 ± 0.23 nM | researchgate.netgoogle.com |

| VB8 | AChE | 9.54 ± 0.07 nM | researchgate.netgoogle.com |

| Novel Pyrimidine Derivatives | hCA I | 39.16 ± 7.70 - 144.62 ± 26.98 nM (Ki) | nih.gov |

| Novel Pyrimidine Derivatives | hCA II | 18.21 ± 3.66 - 136.35 ± 21.48 nM (Ki) | nih.gov |

| Novel Pyrimidine Derivatives | α-glycosidase | 17.37 ± 1.11 - 253.88 ± 39.91 nM (Ki) | nih.gov |

Receptor Interaction Studies (e.g., RAGE Inhibitors)

The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily implicated in a range of inflammatory and neurodegenerative diseases. nih.gov A novel series of 4,6-disubstituted 2-aminopyrimidines have been discovered as RAGE inhibitors. nih.gov These compounds, featuring two aromatic groups and a pyrimidine central core, have demonstrated good inhibitory activities against the RAGE-Aβ interaction, with IC50 values below 20 μM.

Surface Plasmon Resonance (SPR) studies confirmed that a representative compound from this series directly binds to RAGE. Computational docking studies have provided insights into the binding mode, suggesting that the pyrimidine core forms hydrogen bonds with key amino acid residues in the RAGE V domain. Furthermore, a 4-fluorophenoxy analog of 2-aminopyrimidine (B69317) showed improved RAGE inhibitory activity and was able to reduce the entry of amyloid-β into the brain. nih.gov

Evaluation of General Biological Activities (e.g., Anti-oxidant, Antimicrobial Properties)

Derivatives of 4-methyl-2,6-diphenylpyrimidine have been evaluated for a spectrum of general biological activities. Several synthesized pyrimidine derivatives have demonstrated notable antioxidant properties. For instance, certain pyrimidine derivatives have been shown to be potent inhibitors of lipid peroxidation.

In terms of antimicrobial activity, various pyrimidine and pyrimidopyrimidine analogs have been synthesized and tested against a panel of bacteria and fungi. Compounds have exhibited excellent antimicrobial activities when compared to standard drugs like ampicillin (B1664943) and clotrimazole. For example, 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine showed moderate inhibitory activity against several bacterial strains and C. albicans. Additionally, metal-organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with zinc and cobalt have been synthesized and have demonstrated potent antibacterial, antibiofilm, and antioxidant activities.

Table 3: General Biological Activities of Pyrimidine Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine derivatives | Antioxidant | Potent inhibition of lipid peroxidation. | |

| Pyrimidopyrimidine analogs | Antimicrobial | Excellent activity against Gram-positive and Gram-negative bacteria, and fungi. | |

| 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine | Antimicrobial | Moderate inhibition of various bacteria and C. albicans. | |

| Zn- and Co-based MOFs with 4,6-diamino-2-pyrimidinethiol | Antibacterial, Antioxidant, Antibiofilm | Potent activity in all three tested aspects. |

Exploration as Potential Neuroprotective and Anti-neuroinflammatory Agents

The multifactorial nature of neurodegenerative diseases has prompted the development of multi-target-directed ligands. Derivatives of 4-methyl-2,6-diphenylpyrimidine are being actively investigated for their neuroprotective and anti-neuroinflammatory properties. researchgate.net

A series of novel triazole-pyrimidine hybrids have been developed and screened for their neuroprotective and anti-neuroinflammatory potential in in-vitro models. These compounds were studied for their ability to modulate the expression of genes and proteins involved in inflammatory and endoplasmic reticulum (ER) stress pathways. Furthermore, the dual inhibitors of MAO-A and AChE, derived from the 4,6-diphenylpyrimidine scaffold, have also demonstrated significant neuroprotective properties against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2) in SH-SY5Y cells. researchgate.net This neuroprotective effect, coupled with their enzyme inhibitory activity, makes them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.

Materials Science Applications

While the primary focus of research on Pyrimidine, 4-methyl-2,6-diphenyl- and its derivatives has been in the biomedical field, their inherent structural and electronic properties suggest potential applications in materials science. The pyrimidine core, being an electron-deficient aromatic system, can be functionalized to create materials with interesting photophysical and electronic properties.

Although direct applications of Pyrimidine, 4-methyl-2,6-diphenyl- in materials science are not extensively documented, the properties of structurally related compounds provide insights into their potential. For instance, the photophysical properties of a related pyran derivative, 4-dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran (DCM), have been thoroughly investigated. This compound is a well-known bright and photostable fluorophore, and its derivatives exhibit photoswitchable behavior, with fluorescence and photoisomerization properties being highly dependent on solvent polarity. Such characteristics are desirable for applications in molecular switches, optical data storage, and bio-imaging.

Furthermore, the synthesis of novel polyimides containing a pyridine (B92270) ring in the main chain has been reported. These polymers exhibit high thermal stability, good solubility in organic solvents, and excellent mechanical properties, making them suitable for applications in high-performance films and coatings. The incorporation of the 4-methyl-2,6-diphenylpyrimidine moiety into polymer backbones could potentially lead to materials with enhanced thermal stability and specific optical or electronic properties. The ability to synthesize aromatic diamine monomers containing a pyridine unit opens up possibilities for creating a new class of high-performance polymers.

Development of Luminescent Materials and Metal Complexes

Utilization as Ligands in Mixed-Metal Complexes (e.g., Pt(II)/Ir(III) systems derived from 4,6-diphenylpyrimidine)

Derivatives of 4,6-diphenylpyrimidine have demonstrated significant promise as ligands in the creation of highly luminescent mixed-metal complexes. nih.gov A notable example involves the use of 4,6-di-(4-tert-butylphenyl)pyrimidine as a proligand for the synthesis of platinum(II) and iridium(III) complexes. nih.gov

The process begins with the cycloplatination of the proligand to form a mononuclear platinum(II) complex. This resulting complex can then undergo further cyclometalation with a different metal ion, such as iridium(III), to produce a novel mixed-metal Pt(II)/Ir(III) complex. nih.gov This synthetic strategy allows for the creation of rigid, multimetallic assemblies where the pyrimidine ring acts as a bridging unit between the metal centers. nih.gov

The resulting mixed-metal complexes, such as Ir{μ-(N^C-L-N^C)Pt(acac)}(2)(acac), have been shown to be highly luminescent, with quantum yields of approximately 0.5 in solution at room temperature. nih.gov The introduction of additional metal centers leads to a significant red-shift in both the absorption and emission spectra of the complexes. nih.gov

Strategies for Tuning and Optimizing Luminescence Properties

The luminescence properties of pyrimidine derivatives can be effectively tuned and optimized through various molecular engineering strategies. rsc.org One approach involves the incorporation of different chromophores into the pyrimidine-thiophene derivative structure. rsc.org By attaching chromophores like carbazole (B46965), triphenylamine, and tetraphenyl ethylene (B1197577), researchers have successfully synthesized dual-state emission luminogens (DSEgens) with well-defined π-conjugation and non-planar structures. rsc.org

These modifications allow for the fine-tuning of the optical properties of the resulting materials. For instance, the introduction of a tetraphenyl ethylene chromophore (SNS-TPE) resulted in a compound with strong emission in solution, solid, and aggregated states, boasting fluorescence quantum yields of 0.75 in solution and 0.25 in the solid state. rsc.org

Furthermore, the photophysical properties of these derivatives can be influenced by solvent effects and pH, demonstrating solvatochromism. nih.gov This versatile design strategy of modifying the pyrimidine core and its substituents provides a powerful tool for creating luminescent materials with tailored properties for specific applications. nih.gov

Investigation as Components for Light-Emitting Devices

Pyrimidine derivatives are actively being investigated as key components in organic light-emitting devices (OLEDs) due to their favorable electronic and photophysical properties. spiedigitallibrary.org The electron-deficient nature of the pyrimidine ring makes it an excellent building block for various materials within an OLED, including fluorescent emitters, bipolar host materials, and electron transporting materials (ETMs). spiedigitallibrary.org

The use of pyrimidine-based materials has led to the development of high-performance OLEDs, including those based on thermally activated delayed fluorescence (TADF). spiedigitallibrary.org TADF emitters made from pyrimidine derivatives have shown the potential to achieve an internal quantum efficiency (IQE) of 100%, rivaling traditional phosphorescent emitters. spiedigitallibrary.org

Researchers have synthesized a range of pyrimidine-thiophene derivatives that exhibit bright emission in both solution and solid states. rsc.org For example, compounds like SNS-CZ, SNS-NOO, SNS-TPA, and SNS-TPE show broad emission bands in the solid state, with maximum photoluminescence wavelengths ranging from 521 nm to 615 nm. rsc.org The ability to easily modify the molecular structure of pyrimidine derivatives allows for the fine-tuning of their optoelectronic properties, making them highly adaptable for use in various types of light-emitting devices. spiedigitallibrary.org

Exploration as Building Blocks for Molecular Wires

The unique structural and electronic properties of pyrimidine derivatives make them attractive candidates for exploration as building blocks for molecular wires. The extended π-conjugated scaffold of arylpyrimidines is a key feature that allows for efficient charge transport, a fundamental requirement for molecular wires. researchgate.net

The ability to create rigid, multimetallic assemblies using pyrimidine-based ligands, as seen in the Pt(II)/Ir(III) systems, provides a pathway to construct well-defined molecular wires. nih.gov In these structures, the pyrimidine ring acts as a bridge, facilitating electronic communication between the metal centers. nih.gov This controlled arrangement of metal ions along a molecular backbone is a crucial aspect of designing functional molecular wires.

Role as Versatile Intermediate Products in Organic Synthesis

Pyrimidine, 4-methyl-2,6-diphenyl- and its related structures are highly valuable as versatile intermediate products in organic synthesis, enabling the construction of a wide array of more complex molecules.

One of the most common methods for synthesizing the pyrimidine ring itself involves the condensation of a 1,3-dicarbonyl compound with an amidine. bu.edu.eg For instance, 4,6-diphenylpyrimidine-2-amine can be synthesized from the reaction of 1,3-diphenylprop-2-en-1-one (a chalcone) with guanidine (B92328) hydrochloride. researchgate.net This foundational reaction provides a straightforward entry point to the 4,6-diarylpyrimidine scaffold.

Once formed, these pyrimidine intermediates can undergo a variety of further transformations. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) serves as a key electrophile where the chloride and sulfone groups can be selectively displaced by different nucleophiles, such as amines, under controlled conditions. researchgate.net This allows for the divergent synthesis of polysubstituted pyrimidines.